

4-Chloro-3-fluorocinnamic acid derivatives and their potential

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Compound of Interest

Compound Name: 4-Chloro-3-fluorocinnamic acid

CAS No.: 202982-66-9

Cat. No.: B1310188

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4-Chloro-3-fluorocinnamic Acid Derivatives: Synthetic Architecture and Therapeutic Potential

Executive Summary

4-Chloro-3-fluorocinnamic acid (CAS 202982-66-9) represents a "privileged scaffold" in modern medicinal chemistry.^[1] Unlike simple cinnamic acid, this di-halogenated derivative integrates the steric bulk of a para-chlorine atom with the metabolic stability and electronegativity of a meta-fluorine atom.^[1] This specific substitution pattern (4-Cl, 3-F) is not merely decorative; it is a strategic design element used to optimize ligand-protein binding interactions in HIV protease inhibitors, chemokine receptor (CCR2) antagonists, and histone deacetylase (HDAC) inhibitors.^[1]

This technical guide dissects the synthetic pathways, physicochemical rationale, and therapeutic utility of **4-chloro-3-fluorocinnamic acid** derivatives, providing researchers with a roadmap for utilizing this moiety in drug development.

Part 1: Chemical Architecture & Rational Design

The efficacy of **4-chloro-3-fluorocinnamic acid** stems from its ability to modulate the physicochemical properties of a drug candidate without altering its fundamental geometry.^[1]

The Fluorine-Chlorine Synergy^[1]

- **Metabolic Blockade:** The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond.^[1] Placing fluorine at the meta-position (C3) blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, extending the in vivo half-life of the molecule.^[1]
- **Electronic Modulation:** Fluorine is highly electronegative (), pulling electron density from the aromatic ring.^[1] This lowers the pKa of the carboxylic acid (or derived amide), potentially strengthening hydrogen bond interactions in the active site of enzymes like HIV protease.^[1]
- **Lipophilicity:** The para-chlorine atom increases the partition coefficient (LogP), enhancing membrane permeability—a critical factor for intracellular targets like HDACs.^[1]

Structural Data

Property	Value / Characteristic	Relevance
CAS Number	202982-66-9	Unique Identifier
Molecular Formula	C	Core Scaffold
	H	
	ClFO	
Molecular Weight	200.59 g/mol	Fragment-based drug design
pKa (Calc.)	~4.2	Acidic moiety for salt formation
H-Bond Donors	1 (COOH)	Interaction with Arg/Lys residues

Part 2: Synthetic Methodologies

Two primary pathways exist for synthesizing **4-chloro-3-fluorocinnamic acid**: the Knoevenagel Condensation (preferred for scale) and the Heck Reaction (preferred for diversity).^[1]

Pathway A: Knoevenagel Condensation (Standard)

This method utilizes 4-chloro-3-fluorobenzaldehyde and malonic acid.[1] It is cost-effective and avoids transition metal catalysts.[1]

- Reagents: 4-Chloro-3-fluorobenzaldehyde, Malonic acid, Pyridine (solvent/base), Piperidine (catalyst).[1]
- Mechanism: Base-catalyzed deprotonation of malonic acid

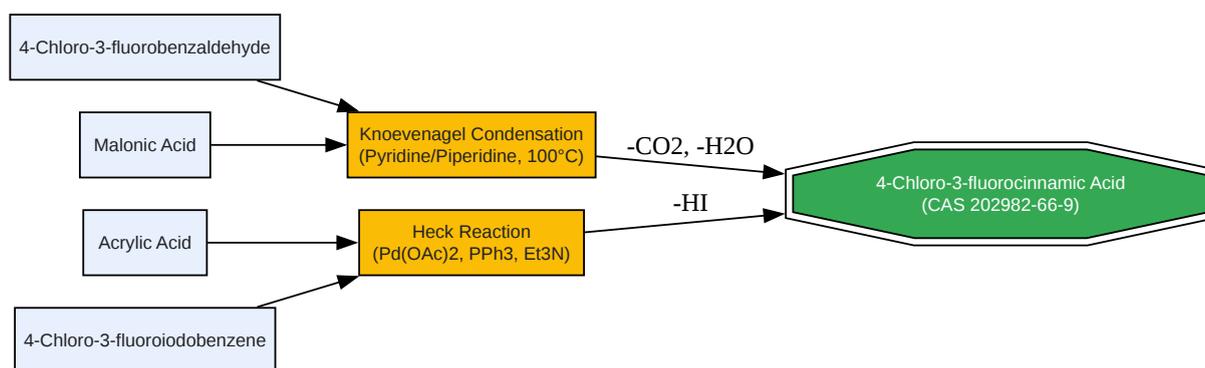
Nucleophilic attack on aldehyde

Decarboxylation.[1]

Pathway B: Heck Coupling (Alternative)

Useful when starting from aryl halides.[1]

- Reagents: 4-Chloro-3-fluoroiodobenzene, Acrylic acid, Pd(OAc)₂, Triphenylphosphine, Triethylamine.



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Figure 1: Dual synthetic pathways for generating the **4-chloro-3-fluorocinnamic acid** scaffold.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of **4-Chloro-3-fluorocinnamic acid** via Knoevenagel Condensation.

Reagents:

- 4-Chloro-3-fluorobenzaldehyde (10 mmol, 1.58 g)[1]
- Malonic acid (12 mmol, 1.25 g)[1]
- Pyridine (5 mL)[1]
- Piperidine (0.5 mL)[1]
- HCl (1M, aq)[1]

Step-by-Step Methodology:

- **Reaction Setup:** In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-fluorobenzaldehyde (1.58 g) in pyridine (5 mL).
- **Catalysis:** Add malonic acid (1.25 g) followed by piperidine (0.5 mL). Note: The reaction is exothermic; add piperidine slowly.
- **Reflux:** Heat the mixture to 100°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot () should disappear.[1]
- **Quenching:** Cool the reaction mixture to 0°C in an ice bath.
- **Acidification:** Slowly pour the mixture into 50 mL of ice-cold 1M HCl with vigorous stirring. A white precipitate will form immediately.[1] Validation: Check pH < 2 to ensure complete protonation of the carboxylate.
- **Isolation:** Filter the solid under vacuum. Wash with cold water (3 x 20 mL) to remove residual pyridine.[1]
- **Purification:** Recrystallize from ethanol/water (1:1).
- **Characterization:**

- Yield: Expect 80-90%.
- Melting Point: 200–205°C (Verify against literature).[1]
- ¹H NMR (DMSO-d₆): Look for doublet at 7.6 (vinyl proton) and broad singlet at 12.5 (COOH).[1]

Part 4: Therapeutic Potential & Case Studies

The "potential" of this molecule lies in its derivatives.[1][2] The acid functionality is almost always converted to an amide, ester, or hydroxamic acid to target specific proteins.[1]

Case Study: HIV Protease Inhibitors

Research has identified **4-chloro-3-fluorocinnamic acid** as a critical building block for next-generation HIV protease inhibitors.[1]

- Mechanism: The cinnamic moiety acts as a P1 or P2 ligand, fitting into the hydrophobic pocket of the protease enzyme.[1] The 3-F/4-Cl substitution improves binding affinity compared to the unsubstituted analog.[1]
- Evidence: Patent WO2014043019A1 describes the use of this acid coupled with 3-fluorophenylmagnesium bromide derivatives to synthesize potent inhibitors.[1] The halogenated ring optimizes van der Waals contacts within the enzyme's active site.[1]

Case Study: CCR2 Antagonists (Anti-Inflammatory)

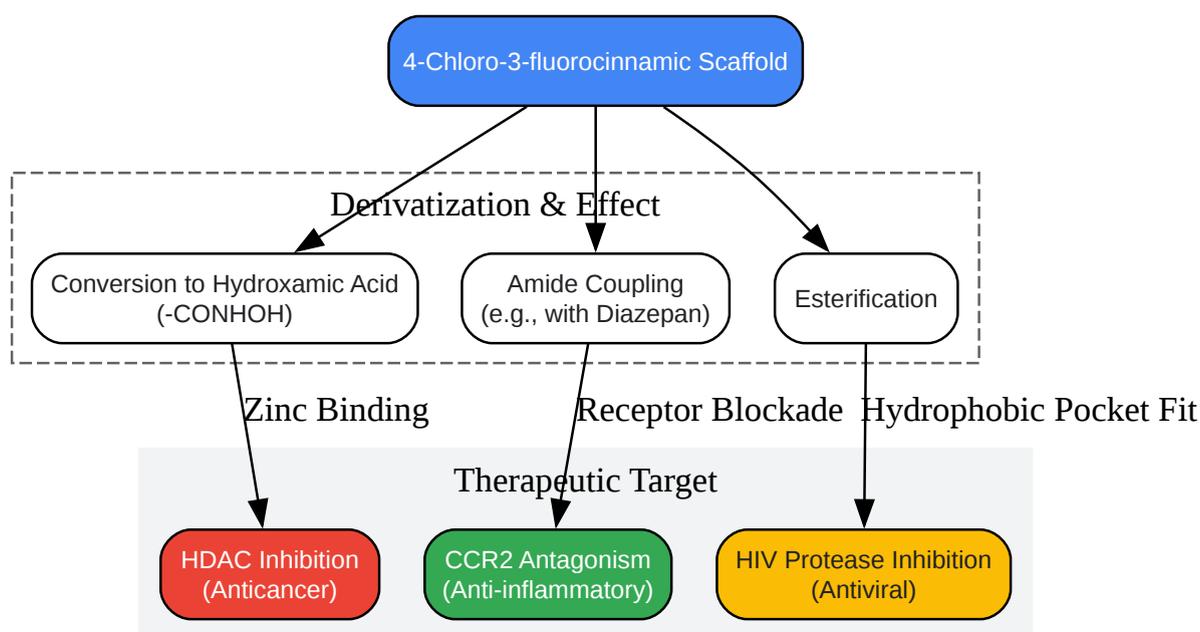
Chemokine Receptor 2 (CCR2) drives the migration of monocytes to sites of inflammation (e.g., in rheumatoid arthritis or atherosclerosis).[1]

- Application: Derivatives such as 1-[(E)-3-(4-Chloro-3-fluoro-phenyl)-acryloyl]-4-(4-iodo-butyl)-[1,4]diazepan-5-one have been synthesized as CCR2 modulators.[1][3]
- Logic: The rigid double bond of the cinnamoyl group orients the halogenated phenyl ring into a specific hydrophobic cleft on the receptor, blocking the binding of the natural ligand (MCP-1).[1]

Emerging Area: HDAC Inhibition (Anticancer)

Cinnamic hydroxamic acids are classic Histone Deacetylase (HDAC) inhibitors (e.g., Panobinostat).[1]

- Design: Converting the carboxylic acid to a hydroxamic acid (-CONHOH) creates a zinc-binding group (ZBG).[1]
- Potential: The 4-Cl-3-F "cap group" provides superior metabolic stability compared to the standard cinnamic acid cap, potentially reducing clearance rates in tumor models.[1]



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Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to therapeutic endpoints.[1]

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